Bis(benzylideneaminoguanidinium) tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzylideneaminoguanidinium) tartrate is a chemical compound with the molecular formula C20H26N8O6 and a molecular weight of 474.47 g/mol It is known for its unique structure, which includes two benzylideneaminoguanidinium groups and a tartrate moiety
Preparation Methods
The synthesis of bis(benzylideneaminoguanidinium) tartrate typically involves the condensation of benzylideneaminoguanidine with tartaric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
Condensation Reaction: Benzylideneaminoguanidine is reacted with tartaric acid in the presence of an acid catalyst.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
Bis(benzylideneaminoguanidinium) tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: Substitution reactions can occur at the benzylidene or guanidinium groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens and nucleophiles.
The specific conditions and reagents used in these reactions can vary, and the major products formed will depend on the reaction parameters .
Scientific Research Applications
Bis(benzylideneaminoguanidinium) tartrate has found applications in several scientific research areas, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bis(benzylideneaminoguanidinium) tartrate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Bis(benzylideneaminoguanidinium) tartrate can be compared with other similar compounds, such as:
Benzylideneaminoguanidine: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
Tartrates: Other tartrate compounds, such as sodium tartrate and potassium tartrate, have different applications and properties but share the tartrate moiety.
Guanidinium Compounds: Compounds containing the guanidinium group, such as guanidine hydrochloride, have different chemical properties and applications.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties .
Properties
CAS No. |
74203-94-4 |
---|---|
Molecular Formula |
C20H22N8O6 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
benzylidene(carbamimidoylimino)azanium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C8H9N4.C4H6O6/c2*9-8(10)12-11-6-7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h2*1-6H,(H3,9,10);1-2,5-6H,(H,7,8)(H,9,10)/q2*+1;/p-2 |
InChI Key |
TWZJQSLXWUZHQP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+]=NC(=N)N.C1=CC=C(C=C1)C=[N+]=NC(=N)N.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.